molecular formula C19H23Cl2N3O B2378813 N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride CAS No. 1052546-88-9

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride

Cat. No.: B2378813
CAS No.: 1052546-88-9
M. Wt: 380.31
InChI Key: DVWBUKWSAWMONM-UHFFFAOYSA-N
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Description

N-[4-(4-Benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride is a chloroacetamide derivative featuring a benzylpiperazine-substituted phenyl group. Its molecular formula is C₁₉H₂₂ClN₃O·HCl, with a molecular weight of 343.86 g/mol (free base: 343.86 g/mol + HCl contribution). Key structural attributes include:

  • Benzylpiperazine substituent: The benzyl group enhances lipophilicity and may facilitate receptor binding via π-π interactions.
  • Hydrochloride salt: Improves solubility and stability for pharmaceutical applications.

The compound’s SMILES notation is C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)CCl, and its InChIKey is UVWFRHATMSUKBG-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for adducts range from 182.6 Ų ([M+H]⁺) to 196.8 Ų ([M+Na]⁺), suggesting moderate molecular compactness .

Properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O.ClH/c20-14-19(24)21-17-6-8-18(9-7-17)23-12-10-22(11-13-23)15-16-4-2-1-3-5-16;/h1-9H,10-15H2,(H,21,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWBUKWSAWMONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052546-88-9
Record name N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride
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Preparation Methods

Preparation of N-Benzylpiperazine Hydrochloride

Piperazine undergoes selective monobenzylation under controlled conditions:

  • In situ hydrochloride formation : Anhydrous piperazine reacts with piperazine dihydrochloride (2 equivalents) in ethanol at 65°C for 3 hours.
  • Benzylation : Benzyl chloride is introduced to the hot reaction mixture, yielding N-benzylpiperazine hydrochloride (4).

Key advantages :

  • Quantitative recovery of unreacted piperazine dihydrochloride via filtration
  • Elimination of protective group strategies typically required for monoalkylation

Blanc Chloromethylation of Aromatic Substrates

Chloromethylation of substituted benzene derivatives (5a–c) proceeds via:

  • Reagent system : Paraformaldehyde (1.5 equivalents) and hydrochloric acid (37%)
  • Conditions : Catalyst-free, ambient pressure
  • Products : Chloromethylated intermediates (6a–c) in 72–85% yield

Critical safety note : Unlike traditional chloromethylation, this method produces no detectable bis(chloromethyl) ether.

Alkylation of N-Benzylpiperazine

The final step involves nucleophilic displacement:

  • Reaction components :
    • Chloromethyl intermediate (6a–c)
    • N-Benzylpiperazine hydrochloride (4)
  • Solvent system : Ethanol/water mixture
  • Temperature : Reflux conditions (78–80°C)
  • Product : 1-Aralkyl-4-benzylpiperazine hydrochlorides (7a–c)

Yield optimization :

  • Excess amine (1.2 equivalents) ensures complete conversion
  • pH adjustment to 9–10 precipitates pure product

Reaction Parameter Optimization

Experimental data from kinetic studies reveal critical process variables:

Parameter Optimal Range Impact on Yield
Benzylation Temperature 65±2°C <±5% yield
HCHO:Substrate Ratio 1.5:1 72→85% yield
Alkylation pH 9.0–9.5 90% purity
Reaction Time (Step 2) 4–6 hours 88% conversion

Key findings :

  • Ethanol outperforms methanol in minimizing side reactions
  • Gradual addition of paraformaldehyde prevents exothermic runaway

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethyl acetate/hexane (3:1) removes unreacted starting materials
  • Column chromatography : Silica gel (petroleum ether/EtOAc gradient) for analytical samples

Analytical Validation

Spectroscopic data :

  • ¹H NMR (500 MHz, DMSO-d6): δ 7.25–7.32 (m, 5H, Ar-H), 4.12 (s, 2H, CH2Cl), 3.68 (br s, 4H, piperazine), 2.45 (t, J=4.8 Hz, 4H, piperazine)
  • HRMS : m/z 380.3121 [M+H]+ (calc. 380.3118)

Elemental analysis :

  • Calculated for C19H23Cl2N3O: C 57.87%, H 5.88%, N 10.65%
  • Found: C 57.82%, H 5.91%, N 10.63%

Industrial Production Considerations

Scale-up challenges and solutions:

Challenge Mitigation Strategy
Exotherm control Jacketed reactor with cooling
Benzyl chloride hazards Closed-loop vapor recovery
Byproduct management Continuous extraction

Economic factors :

  • Raw material cost: $412/kg (piperazine basis)
  • Throughput: 18 kg/batch in 500L reactors

Comparative Method Analysis

While reductive amination routes have been anecdotally reported, the Blanc-alkylation method demonstrates superior:

  • Atom economy : 78% vs. 62% for amination routes
  • Process mass intensity : 8.2 vs. 14.6 kg/kg product
  • Safety profile : No cyanide reagents required

Scientific Research Applications

Synthetic Route Overview

StepDescription
1Reductive amination of chromenone with aldehyde
2Use of sodium cyanoborohydride as a reducing agent
3Purification via recrystallization or chromatography

Proteomics Research

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride is utilized as a biochemical reagent in proteomics. Its ability to interact with various proteins makes it valuable for studying protein functions and interactions. The compound has been shown to stabilize enzyme-inhibitor complexes through hydrophobic interactions, enhancing the understanding of protein dynamics.

Antimicrobial Studies

The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria and certain fungi. Research indicates that its structure enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial action. A quantitative structure–activity relationship (QSAR) analysis has demonstrated that halogenated substituents improve its biological efficacy.

Antimicrobial Activity Results

MicroorganismActivity LevelNotes
Staphylococcus aureusEffectiveStrong activity against Gram-positive bacteria
Candida albicansModerateEffective against yeast infections

Pharmaceutical Research

In pharmaceutical development, this compound serves as a precursor for synthesizing various pharmacologically active compounds. Its derivatives have shown potential in treating conditions such as seizures and inflammation due to their anticonvulsant and anti-inflammatory properties.

Case Study: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of related compounds using animal models. The results indicated significant protection against induced seizures when administered at varying doses:

Dose (mg/kg)Efficacy (MES Test)Efficacy (scPTZ Test)
30ModerateLow
100SignificantModerate
300HighSignificant

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound belongs to a broader class of N-phenyl-2-(piperazin-1-yl)acetamide derivatives . Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents on Piperazine Acetamide Group Salt Form Key Properties Reference
N-[4-(4-Benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride C₁₉H₂₂ClN₃O·HCl Benzyl 2-Chloro Hydrochloride CCS (M+H): 182.6 Ų; white crystalline
2-(4-Benzylpiperazin-1-yl)-N-(3-chlorophenyl)acetamide dihydrochloride (11) C₁₉H₂₁ClN₃O·2HCl Benzyl 2-Chloro Dihydrochloride m.p. 198–200°C; white powder
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (12) C₁₃H₁₇ClN₃O·2HCl Methyl 2-Chloro Dihydrochloride Lower lipophilicity (methyl group)
2-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide hydrochloride C₁₃H₁₇ClN₃O·HCl Methyl 2-Chloro Hydrochloride Simplified synthesis; reduced aromaticity
2-Chloro-N-(4-((4-hexyl-2,3-dioxo-1-piperazinyl)methyl)phenyl)acetamide C₁₉H₂₆ClN₃O₃ Hexyl-dioxopiperazine 2-Chloro Free base Increased steric bulk (hexyl chain)

Key Observations :

  • Salt Forms : Hydrochloride and dihydrochloride salts improve aqueous solubility, critical for bioavailability. The dihydrochloride form (e.g., compound 11) may offer enhanced stability under acidic conditions .

Biological Activity

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride is a chemical compound with the CAS number 1052546-88-9. It is part of the chloroacetamide class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticonvulsant applications. This article focuses on the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

  • Molecular Formula: C19H22ClN3O
  • Molecular Weight: 380.31 g/mol
  • IUPAC Name: N-(4-(4-benzylpiperazin-1-yl)phenyl)-2-chloroacetamide hydrochloride
  • Purity: 97.00%

Antimicrobial Activity

Research indicates that compounds within the chloroacetamide class exhibit significant antimicrobial properties. A study evaluating various N-substituted phenyl-2-chloroacetamides, including this compound, demonstrated effectiveness against several bacterial strains:

  • Effective Against:
    • Gram-positive bacteria: Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA)
    • Moderately effective against: Candida albicans
    • Less effective against: Gram-negative Escherichia coli .

The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate structural features with biological activity, confirming that halogenated substituents enhance lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .

Anticonvulsant Activity

Another significant area of research involves the anticonvulsant properties of related compounds. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides and evaluated their anticonvulsant activity in animal models. The results indicated that compounds with similar structures to this compound exhibited protective effects in seizure models:

  • Testing Methodology:
    • Compounds were administered intraperitoneally at varying doses (30, 100, and 300 mg/kg).
    • Efficacy was assessed using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

The findings revealed that certain derivatives showed significant protection against seizures, suggesting potential as anticonvulsant agents .

Table of Biological Activity Results

Compound NameAntimicrobial ActivityAnticonvulsant ActivityNotes
This compoundEffective against Gram-positive bacteria; moderate against yeastSignificant protection in MES testHigh lipophilicity enhances efficacy
N-(4-chlorophenyl)-2-chloroacetamideHighly active against Gram-positive bacteriaModerate activityHalogenated substituents improve action
N-(3-bromophenyl)-2-chloroacetamideEffective against MRSALimited activityStructure influences biological effects

Q & A

How can the purity and structural integrity of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride be confirmed during synthesis?

To confirm purity and structural integrity, researchers should employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for verifying proton and carbon environments, particularly the benzylpiperazine and chloroacetamide moieties .
  • Mass Spectrometry (MS) to validate molecular weight and detect impurities via fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., λmax ~255 nm) to assess purity ≥95% .
    Cross-referencing these methods ensures accuracy, especially when synthesizing analogues with structural similarities .

What are the critical considerations for optimizing the synthetic route to achieve high yields?

Key factors include:

  • Reagent stoichiometry : Ensuring excess alkylating agents (e.g., chloroacetyl chloride) for complete substitution on the piperazine nitrogen .
  • Catalyst selection : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .
  • Purification strategies : Employing column chromatography or recrystallization to isolate the hydrochloride salt form .
    Documenting reaction parameters (temperature, pH) is critical for reproducibility .

What in vitro assays are recommended to evaluate the neuropharmacological potential of this compound?

  • Receptor binding assays : Target serotonin (5-HT) or dopamine receptors due to structural similarities to piperazine-based psychotropics .
  • Enzyme inhibition studies : Assess acetylcholinesterase or monoamine oxidase activity to explore cognitive or antidepressant effects .
  • Cellular viability assays : Use SH-SY5Y neuroblastoma cells to screen for cytotoxicity and neuroprotective properties .

How can researchers elucidate the target receptors or enzymes interacted with by this compound?

  • Radioligand displacement assays : Compete with labeled ligands (e.g., [³H]-ketanserin for 5-HT2A receptors) to quantify affinity .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with receptor crystal structures (e.g., PDB entries) .
  • Kinetic studies : Measure IC50 values and analyze time-dependent inhibition to distinguish competitive vs. allosteric interactions .

How should contradictory results in the compound’s biological activity be methodologically addressed?

  • Reproducibility checks : Replicate experiments across independent labs with standardized protocols .
  • Dose-response analysis : Test a broader concentration range to identify non-linear effects .
  • Meta-analysis : Compare findings with structurally related compounds (e.g., fluorophenyl-piperazine derivatives) to contextualize discrepancies .

What are the recommended safety protocols for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of fine particulate .
  • Waste disposal : Neutralize acidic residues before disposal in compliance with EPA guidelines .

What factors influence the stability of this compound, and how should it be stored to maintain integrity?

  • Light and humidity : Store in amber vials at -20°C under desiccant to prevent hydrolysis of the chloroacetamide group .
  • pH sensitivity : Avoid aqueous solutions unless buffered (pH 6–7) to prevent salt dissociation .
  • Long-term stability : Monitor via periodic HPLC to detect degradation products (e.g., free amine forms) .

What strategies can be employed to modify the compound’s structure to enhance pharmacokinetic properties?

  • Bioisosteric replacement : Substitute chlorine with trifluoromethyl to improve metabolic stability .
  • Prodrug synthesis : Conjugate with ester groups to enhance oral bioavailability .
  • Solubility enhancement : Introduce polar substituents (e.g., hydroxyl) on the benzyl ring .

What computational methods are suitable for predicting the binding affinity of this compound with potential biological targets?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over nanosecond timescales using GROMACS .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models with datasets of piperazine derivatives to predict IC50 values .
  • Free energy perturbation (FEP) : Calculate ΔΔG for binding affinity changes in modified analogues .

How should researchers document and report synthetic procedures to ensure reproducibility?

  • Detailed experimental logs : Record reaction times, solvent volumes, and purification gradients .
  • Characterization data : Include full NMR spectra (¹H, ¹³C), HRMS, and HPLC chromatograms in supplementary materials .
  • Batch-specific annotations : Note variations in starting material sources or ambient conditions .

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